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Compound of Interest

Compound Name: Fluorotriphenylsilane

Cat. No.: B1581888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triphenylsilyl fluoride ((C₆H₅)₃SiF), a crystalline solid at room temperature, is an organosilicon

compound of significant interest in synthetic chemistry and materials science. Its unique

combination of a bulky triphenylsilyl group and a highly electronegative fluorine atom imparts

distinct physical and chemical properties that are leveraged in a variety of applications,

including as a protecting group, a fluoride source, and a precursor to other organosilicon

compounds. This guide provides a comprehensive overview of the core physical properties of

triphenylsilyl fluoride, offering a foundational understanding for its effective use in research and

development. We will delve into its structural and bulk properties, spectroscopic signature, and

the experimental methodologies for their determination, underpinned by the principles of

scientific integrity and practical laboratory considerations.

Core Physical and Chemical Properties
A summary of the key physical properties of triphenylsilyl fluoride is presented below, providing

a quick reference for laboratory applications.
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Property Value Source(s)

Molecular Formula C₁₈H₁₅FSi --INVALID-LINK--

Molecular Weight 278.40 g/mol --INVALID-LINK--

Melting Point 62-64 °C --INVALID-LINK--

Boiling Point 207 °C at 760 mmHg --INVALID-LINK--

Density 1.212 g/mL --INVALID-LINK--

Appearance
White to off-white crystalline

solid
--INVALID-LINK--

Structural and Crystallographic Data
The three-dimensional arrangement of atoms and molecules in the solid state is a critical

determinant of a compound's physical properties.

Molecular Structure
The molecular structure of triphenylsilyl fluoride consists of a central silicon atom tetrahedrally

bonded to three phenyl rings and one fluorine atom. The bulky phenyl groups create significant

steric hindrance around the silicon center, influencing its reactivity and intermolecular

interactions.

A 2D representation of the triphenylsilyl fluoride molecule.

Crystal Structure
As of the latest literature search, a publicly available single-crystal X-ray diffraction structure for

triphenylsilyl fluoride has not been reported. X-ray crystallography is the definitive technique for

determining the precise three-dimensional arrangement of atoms in a crystal lattice. This

analysis would provide invaluable information, including:

Bond lengths and angles: Precise measurements of the Si-C, Si-F, and C-C bond lengths, as

well as the bond angles around the silicon atom and within the phenyl rings.
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Intermolecular interactions: Identification of any significant non-covalent interactions, such as

π-stacking between the phenyl rings or other weak forces, which govern the crystal packing

and influence properties like melting point and solubility.

Unit cell parameters: The dimensions and symmetry of the fundamental repeating unit of the

crystal lattice.

The absence of this data highlights an opportunity for further research to fully characterize this

important reagent.

Solubility Profile
The solubility of triphenylsilyl fluoride in various solvents is a critical parameter for its use in

chemical reactions and purification processes. While comprehensive quantitative data is not

readily available in the literature, a qualitative understanding can be inferred from its molecular

structure.

General Solubility Characteristics:

Polar Aprotic Solvents: Triphenylsilyl fluoride is expected to be soluble in polar aprotic

solvents such as tetrahydrofuran (THF), diethyl ether, and chloroform. The polarity of the Si-

F bond can interact favorably with the dipoles of these solvents.

Nonpolar Solvents: Solubility in nonpolar solvents like hexane and ethyl acetate is likely to

be lower. While the phenyl groups contribute to some nonpolar character, the polar Si-F

bond may limit solubility in highly nonpolar media.

Protic Solvents: Triphenylsilyl fluoride is reactive towards protic solvents such as water and

alcohols, undergoing hydrolysis to form triphenylsilanol and hydrogen fluoride. Therefore,

these solvents are unsuitable for dissolving the compound without chemical transformation.

Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid in a given solvent is the shake-flask

method. This protocol provides a reliable means to ascertain the saturation concentration.
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Objective: To determine the equilibrium solubility of triphenylsilyl fluoride in a specific organic

solvent at a controlled temperature.

Materials:

Triphenylsilyl fluoride (high purity)

Selected organic solvent (e.g., THF, diethyl ether, chloroform, ethyl acetate, hexane),

analytical grade

Scintillation vials or small flasks with screw caps

Constant temperature shaker or water bath

Analytical balance

Volumetric flasks and pipettes

Syringe filters (PTFE, 0.22 µm)

High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC)

Procedure:

Preparation of Supersaturated Solutions: Add an excess amount of triphenylsilyl fluoride to a

known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to

ensure saturation.

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water

bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a

sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

Phase Separation: After equilibration, carefully remove the vials and allow the undissolved

solid to settle.

Sample Withdrawal and Filtration: Withdraw an aliquot of the supernatant using a syringe

and immediately filter it through a syringe filter to remove any suspended solid particles. This

step must be performed quickly to avoid temperature changes that could affect solubility.
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Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a

concentration suitable for analysis by HPLC or GC.

Quantification: Analyze the diluted solution using a calibrated HPLC or GC method to

determine the concentration of triphenylsilyl fluoride.

Calculation: Calculate the original concentration in the saturated solution, which represents

the solubility of triphenylsilyl fluoride in that solvent at the specified temperature.

Add excess solid to solvent Equilibrate at constant temperature Allow solid to settle Filter supernatant Dilute aliquot Analyze by HPLC/GC Calculate solubility

Click to download full resolution via product page

Workflow for determining the solubility of a solid compound.

Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of

triphenylsilyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei.

¹H NMR: The proton NMR spectrum of triphenylsilyl fluoride is expected to show complex

multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on

the three phenyl rings. The integration of these signals should correspond to 15 protons.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. A

published ¹³C NMR spectrum in CDCl₃ shows signals consistent with the triphenylsilyl

structure. The carbon atoms of the phenyl rings will appear in the aromatic region

(approximately δ 125-140 ppm). Due to coupling with the fluorine atom, the carbon atom

directly attached to the silicon (ipso-carbon) may appear as a doublet.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing

compounds. Triphenylsilyl fluoride is expected to exhibit a single resonance in the ¹⁹F NMR
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spectrum. The chemical shift will be characteristic of a fluorine atom bonded to a silicon atom

and can be influenced by the solvent.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

observing the absorption of infrared radiation. The IR spectrum of triphenylsilyl fluoride will be

characterized by several key absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

Si-Ph stretching: A strong band is expected around 1100 cm⁻¹.

Si-F stretching: A strong and characteristic absorption band is expected in the region of 900-

800 cm⁻¹. The exact position can be influenced by the substituents on the silicon atom.

NMR Spectroscopy Infrared Spectroscopy

¹H NMR
(Aromatic Protons)

¹³C NMR
(Phenyl Carbons)

¹⁹F NMR
(Si-F) Aromatic C-H Stretch Aromatic C=C Stretch Si-Ph Stretch Si-F Stretch

Triphenylsilyl Fluoride
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Key spectroscopic techniques for characterizing triphenylsilyl fluoride.

Reactivity, Stability, and Safe Handling
Understanding the reactivity and stability of triphenylsilyl fluoride is paramount for its safe

handling and storage.

Hydrolytic Sensitivity: As mentioned previously, the Si-F bond is susceptible to hydrolysis.

Triphenylsilyl fluoride reacts with water to produce triphenylsilanol ((C₆H₅)₃SiOH) and

hydrogen fluoride (HF). This reaction can be slow with atmospheric moisture but is
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accelerated in the presence of acid or base. Due to the formation of corrosive HF, this

reactivity necessitates handling the compound in a dry, inert atmosphere.

Thermal Stability: Triphenylsilyl fluoride is a thermally stable compound, as indicated by its

relatively high boiling point. However, prolonged heating at elevated temperatures may lead

to decomposition.

Safe Handling: Due to its reactivity with moisture and the potential to release hydrogen

fluoride, appropriate personal protective equipment (PPE) should always be worn when

handling triphenylsilyl fluoride. This includes:

Safety goggles or a face shield

Chemically resistant gloves (e.g., nitrile or neoprene)

A lab coat

Work should be conducted in a well-ventilated fume hood.

Storage: Triphenylsilyl fluoride should be stored in a tightly sealed container under an inert

atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and

incompatible materials.

Conclusion
Triphenylsilyl fluoride is a valuable reagent with a distinct set of physical properties that dictate

its behavior and applications. This guide has provided a detailed overview of its key

characteristics, including its solid-state properties, solubility, and spectroscopic signature. While

a comprehensive experimental dataset for some properties, such as a single-crystal X-ray

structure and quantitative solubility in various organic solvents, remains to be fully elucidated in

the public domain, the information presented here offers a robust foundation for researchers

and professionals working with this compound. Adherence to the outlined experimental

protocols and safety precautions will ensure its effective and safe utilization in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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